1-(2-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
Description
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Properties
IUPAC Name |
1-[2-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-11-9-23-16(17-11)24-10-12-4-6-18(7-5-12)15(22)8-19-13(20)2-3-14(19)21/h9,12H,2-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCFSFPQANLRKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a piperidine moiety, and a pyrrolidine-2,5-dione structure. Its molecular formula is , with a molecular weight of 376.53 g/mol. The unique combination of these structural elements contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted the efficacy of thiazole-integrated compounds against various bacterial strains, suggesting that modifications in the thiazole ring can enhance activity against resistant pathogens .
Anticancer Properties
Thiazole derivatives have shown promise as anticancer agents. For example, compounds with similar structural features have demonstrated cytotoxic effects against cancer cell lines such as HT-29 and Jurkat cells. The structure–activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances cytotoxicity .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | Jurkat |
| Compound 10 | 1.98 ± 1.22 | HT-29 |
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been linked to its ability to inhibit pro-inflammatory cytokines. Thiazolidin-4-one derivatives have been reported to reduce inflammation in various models, indicating a promising therapeutic avenue for conditions like arthritis and other inflammatory diseases .
Anticonvulsant Activity
Some thiazole derivatives have been evaluated for anticonvulsant properties. Studies indicate that modifications in the thiazole structure can lead to enhanced anticonvulsant effects, making them candidates for further development in epilepsy treatment .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Receptor Binding : The thiazole ring can participate in hydrogen bonding and π–π interactions with biological receptors, modulating their activity.
- Cellular Uptake : The piperidine moiety enhances cellular permeability, facilitating the compound's entry into target cells.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against multi-drug resistant strains of bacteria. The results indicated that certain modifications in the thiazole structure significantly improved antibacterial activity compared to standard antibiotics.
Evaluation of Anticancer Activity
In vitro studies on similar compounds showed that those containing a methyl group at position 4 of the phenyl ring exhibited higher cytotoxicity against cancer cell lines compared to their counterparts without this modification. This highlights the importance of structural optimization in drug design .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been investigated for its potential as a pharmacophore in drug design. Its structural features suggest possible anti-inflammatory and antimicrobial properties. The thiazole ring and piperidine moiety contribute to its biological activity by enhancing binding interactions with molecular targets such as enzymes and receptors .
Case Studies
Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial activity. For instance, studies comparing synthesized thiazole derivatives against clinical drugs demonstrated varying degrees of microbial inhibition, highlighting the potential of these compounds in developing new antibiotics .
Mechanism of Action
The mechanism involves interactions with specific enzymes and receptors, where the thiazole ring participates in hydrogen bonding and π-π interactions, while the piperidine ring enhances binding affinity through hydrophobic interactions. This dual interaction profile is crucial for the compound's efficacy in medicinal applications.
Biological Research
Enzyme Inhibition Studies
The compound is utilized in studies focusing on enzyme inhibition. Its ability to modulate enzyme activity makes it valuable for exploring biochemical pathways and understanding disease mechanisms. For example, research on similar thiazole-containing compounds has shown promise in inhibiting key enzymes involved in metabolic disorders .
Receptor Binding Assays
In receptor binding studies, the compound's unique structural attributes allow it to engage effectively with various biological receptors. This property is essential for developing drugs targeting specific pathways in diseases such as cancer and diabetes .
Materials Science
Development of New Materials
The unique chemical properties of 1-(2-(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione make it a candidate for materials science applications. Its potential use in creating materials with specific electronic or optical properties has been explored, particularly in organic electronics and photonic devices .
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps, including the formation of the thiazole ring through reactions with α-haloketones and subsequent coupling with piperidine derivatives. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of synthesized compounds .
Data Table: Summary of Applications
Q & A
Basic: What are the critical steps in synthesizing 1-(2-(4-(((4-Methylthiazol-4-yl)thio)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione?
Answer:
The synthesis involves multi-step organic reactions:
- Step 1 : Construction of the piperidine ring via cyclization reactions, often using precursors like 4-methylthiazole derivatives.
- Step 2 : Introduction of the thioether linkage through nucleophilic substitution or coupling reactions under inert atmospheres to prevent oxidation .
- Step 3 : Formation of the pyrrolidine-2,5-dione moiety via cyclocondensation or oxidation of pyrrolidine intermediates.
- Purification : Chromatography (e.g., column chromatography) and recrystallization (e.g., DMF/EtOH mixtures) are critical for isolating high-purity products .
Key reaction parameters include temperature (often 60–100°C), solvent choice (e.g., THF, ethanol), and catalysts (e.g., palladium for coupling reactions) .
Basic: How is the structural characterization of this compound validated?
Answer:
- Spectroscopic Methods :
- NMR : H and C NMR confirm proton environments and carbon frameworks. For example, the piperidine ring protons appear as multiplets at δ 2.5–3.5 ppm, while the pyrrolidine-dione carbonyls resonate near δ 170–180 ppm .
- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., observed m/z 338.44 for CHNOS) .
- X-ray Crystallography : Resolves 3D conformation, highlighting steric effects of the 4-methylthiazole group and piperidine ring puckering .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Answer:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions, while ethanol may favor cyclization .
- Catalyst Tuning : Transition-metal catalysts (e.g., Pd/C for cross-couplings) improve regioselectivity. For example, Pd(OAc) increased coupling efficiency by 20% in thioether formation .
- Temperature Gradients : Stepwise heating (e.g., 50°C for initial coupling, 80°C for cyclization) minimizes side-product formation .
- Inert Atmosphere : Argon or nitrogen prevents oxidation of sulfur-containing intermediates .
Advanced: How should researchers address contradictions in reported biological activity data?
Answer:
- Comparative Assays : Test the compound alongside structurally similar analogs (e.g., 3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione) to isolate the impact of the 4-methylthiazole group .
- Dose-Response Curves : Use multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .
- Model Validation : Replicate assays in alternate cell lines or animal models to rule out system-specific artifacts .
Advanced: What experimental strategies support structure-activity relationship (SAR) studies?
Answer:
- Functional Group Modifications :
- Biological Assays :
Advanced: How can researchers identify and characterize reaction byproducts?
Answer:
- Analytical Workflow :
- TLC/HPLC : Monitor reaction progress; unexpected spots/peaks indicate byproducts. Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for separation .
- Isolation : Scale up reactions and isolate byproducts via preparative chromatography .
- Structural Elucidation : Combine NMR, HRMS, and IR (e.g., carbonyl stretches at 1650–1750 cm) to identify degradation products or dimerized species .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses in protein active sites (e.g., kinase ATP-binding pockets). Focus on hydrogen bonds between the dione group and conserved residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
- QSAR Modeling : Train models on analogs’ bioactivity data to predict IC values based on descriptors like logP and topological polar surface area .
Advanced: How can solubility limitations be overcome for in vivo studies?
Answer:
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10/90 v/v) for intravenous administration .
- Prodrug Design : Synthesize ester or amide derivatives (e.g., 2-oxoethyl ester) to enhance lipophilicity, then hydrolyze in vivo .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm diameter) to improve bioavailability and reduce toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
